

Spectroscopic Profile of Rubelloside B: A Technical Guide

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Compound of Interest		
Compound Name:	Rubelloside B	
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Introduction

Rubelloside B, a triterpenoid glycoside isolated from the roots of Adina rubella, has garnered interest for its immunological enhancement properties.[1] A thorough understanding of its chemical structure, elucidated through spectroscopic techniques, is paramount for further research and potential therapeutic development. This technical guide provides a comprehensive overview of the available spectroscopic data for **Rubelloside B**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is compiled from the seminal work of Fang, S.Y., et al., as published in Phytochemistry (1995).

Chemical Structure and Properties

- Chemical Name: Urs-12-ene-27,28-dioic acid, 3-[(6-deoxy-4-O-β-D-glucopyranosyl-β-D-galactopyranosyl)oxy]-, (3β)-
- CAS Number: 167875-39-0
- Molecular Formula: C42H66O14
- Molecular Weight: 794.98 g/mol



Spectroscopic Data

The structural elucidation of **Rubelloside B** was achieved through a combination of spectral and chemical methods.[1] The following tables summarize the key spectroscopic data obtained from NMR and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for **Rubelloside B** (Aglycone Moiety)



Carbon No.	Chemical Shift (δ) ppm
1	38.6
2	26.5
3	88.8
4	39.4
5	55.4
6	18.2
7	33.0
8	39.8
9	47.4
10	36.8
11	23.4
12	128.2
13	138.2
14	41.9
15	28.0
16	24.0
17	48.2
18	53.8
19	38.8
20	38.7
21	30.5
22	36.5
23	27.9



24	16.6
25	17.2
26	17.0
27	178.1
28	179.0
29	26.9
30	16.5

Table 2: ¹³C NMR Spectroscopic Data for **Rubelloside B** (Sugar Moieties)

Carbon No.	Chemical Shift (δ) ppm
Galactose	
1'	104.5
2'	73.6
3'	75.8
4'	78.8
5'	75.7
6'	17.8
Glucose	
1"	105.7
2"	74.8
3"	77.8
4"	71.3
5"	77.5
6"	62.4



Table 3: 1H NMR Spectroscopic Data for Rubelloside B

Proton	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) in Hz
H-12	5.38	t	3.5
H-1' (Gal)	4.88	d	7.5
H-1" (Glc)	4.85	d	7.8
Me-23	1.25	S	
Me-24	0.95	S	_
Me-25	0.88	S	_
Me-26	1.05	S	_
Me-29	0.92	d	6.5
Me-30	0.98	d	6.5
Me-6' (Gal)	1.65	d	6.0

Mass Spectrometry (MS)

• FAB-MS (Negative Ion Mode): m/z 793 [M-H]-, 631 [(M-H)-162]-, 485 [(M-H)-162-146]-

Infrared (IR) Spectroscopy

• IR (KBr): 3400 (OH), 1690 (C=O), 1640 (C=C) cm⁻¹

Experimental Protocols

The spectroscopic data for **Rubelloside B** were obtained using the following methodologies:

NMR Spectroscopy

Instrument: Bruker AM-400 Spectrometer

• Solvent: Pyridine-ds



- Standard: Tetramethylsilane (TMS) as an internal standard.
- ¹H NMR: Recorded at 400 MHz.
- 13C NMR: Recorded at 100.6 MHz.

Mass Spectrometry

- Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS)
- Instrument: VG AutoSpec-3000 Mass Spectrometer
- Mode: Negative ion mode.

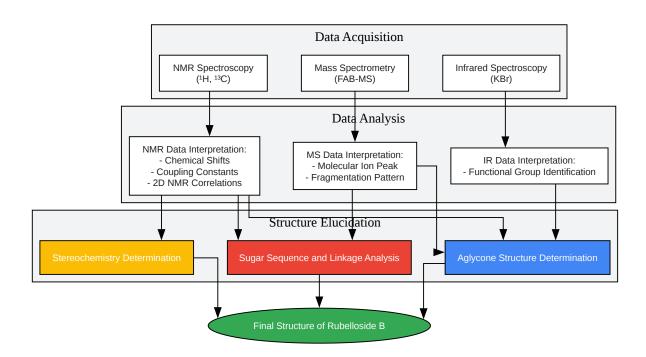
Infrared Spectroscopy

- Technique: Potassium Bromide (KBr) disc method.
- Instrument: Perkin-Elmer 599B IR Spectrometer.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow used to determine the structure of **Rubelloside B** from the spectroscopic data.





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References

- 1. CSDB: Search results [csdb.glycoscience.ru]
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